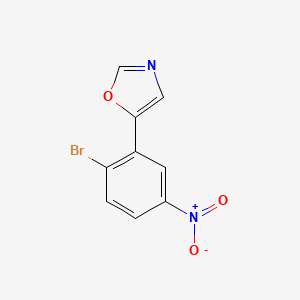

5-(2-Bromo-5-nitrophenyl)oxazole

Description

Historical Context and Evolution of Oxazole (B20620) Research

The study of oxazoles, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, has a rich history. tandfonline.com Early work in the late 19th and early 20th centuries established foundational synthetic methods. Emil Fischer's discovery of the Fischer oxazole synthesis in 1896 was a pivotal moment, providing a route to 2,5-disubstituted oxazoles from cyanohydrins and aldehydes. wikipedia.orgdbpedia.org Shortly after, the Robinson–Gabriel synthesis, reported in 1909 and 1910, offered another key method by dehydrating 2-acylamino-ketones to form the oxazole ring. wikipedia.orgsynarchive.com

The prominence of oxazole chemistry grew significantly during World War II in connection with the effort to synthesize penicillin, which was initially thought to contain an oxazole core. tandfonline.com This period spurred intense research and the development of new synthetic strategies. In the following decades, further important reactions were developed, including the Cornforth rearrangement in 1949 and the Van Leusen oxazole synthesis in 1972, which uses tosylmethyl isocyanide (TosMIC) and remains one of the most convenient methods for preparing these heterocycles. wikipedia.orgnih.govdrugfuture.comnih.gov These classical methods, along with modern advancements like metal-catalyzed cross-coupling reactions, have made a vast array of substituted oxazoles accessible for research. nih.gov

General Significance of Heterocyclic Compounds in Advanced Chemical Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon in the ring, are of immense importance in science and industry. derpharmachemica.com They form the structural backbone of countless natural products, including vitamins, hormones, and antibiotics. ijraset.com In fact, over 85% of all biologically active chemical compounds contain a heterocyclic ring, and they are present in more than 90% of newly approved drugs, highlighting their central role in medicinal chemistry. nih.govijraset.com

The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties, influencing a molecule's solubility, polarity, lipophilicity, and ability to form hydrogen bonds. nih.gov This allows medicinal chemists to fine-tune these properties to optimize the absorption, distribution, metabolism, and excretion (ADME) of potential drug candidates. nih.gov Beyond pharmaceuticals, heterocyclic compounds are integral to agrochemicals, polymers, dyes, and advanced materials. tandfonline.comderpharmachemica.com Their versatility makes them a cornerstone of modern drug discovery and materials science. rroij.com

Positioning of the Oxazole Core in Contemporary Organic Synthesis and Materials Science

The oxazole ring is a privileged scaffold in modern research. researchgate.net Its stable, aromatic structure serves as a versatile building block, or synthon, for creating more complex molecules. nih.gov The oxazole motif is found in numerous natural products with potent biological activities and is a key component in a variety of clinically used drugs. nih.govresearchgate.net

In medicinal chemistry, the oxazole core is valued for its ability to engage with biological targets like enzymes and receptors through various non-covalent interactions. tandfonline.comnih.gov This has led to the development of oxazole-containing compounds with a wide spectrum of therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory agents. nih.govpharmaguideline.com

In materials science, the electronic properties of the oxazole ring make it a component of interest for functional materials. Oxazole-based polymers and molecules have been investigated for applications in optoelectronics, demonstrating the scaffold's utility beyond the life sciences. numberanalytics.com The ability to readily functionalize the oxazole ring at its various positions through established and emerging synthetic methods, such as palladium-catalyzed direct arylation, further enhances its value to chemists in both fields. organic-chemistry.org

Rationale for Investigating 5-(2-Bromo-5-nitrophenyl)oxazole within Advanced Heterocyclic Chemistry

While published research specifically detailing the synthesis and application of this compound is not abundant, a strong scientific rationale for its investigation can be derived from its distinct structural features. The molecule combines three key chemical motifs: the oxazole ring, a bromine substituent, and a nitrophenyl group.

The Oxazole Scaffold: As established, the oxazole ring is a proven pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and a versatile synthetic intermediate. nih.govresearchgate.net

The Bromo Substituent: The bromine atom at the C2 position of the phenyl ring is a particularly useful functional group. Halogen atoms, especially bromine, can enhance biological activity through various interactions and by increasing lipophilicity, which can improve membrane permeability. nih.gov Furthermore, the bromine atom serves as a crucial synthetic "handle." It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. This allows for the straightforward introduction of a wide variety of other chemical groups, enabling the synthesis of diverse libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov

The Nitrophenyl Group: The nitro group (NO₂) is a strong electron-withdrawing group. Its presence on the phenyl ring significantly influences the electronic properties of the entire molecule, affecting its reactivity and potential interactions with biological targets. Nitrophenyl-containing heterocycles have been the subject of considerable research and have shown a range of biological activities, including anticancer and antimicrobial effects. nih.govnih.gov Additionally, the nitro group can be chemically reduced to an amino group (NH₂), which provides another site for further chemical modification and diversification.

The combination of these three motifs in a single molecule makes this compound a compound of significant interest. It can be viewed as a promising building block for the synthesis of more complex molecules or as a candidate for biological screening itself. For instance, related structures like 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives have been synthesized and evaluated as potential anti-breast cancer agents. nih.gov This suggests that the bromo-nitrophenyl substitution pattern on a heterocyclic core is a recognized strategy in the search for new therapeutic agents. Therefore, the investigation of this compound is a logical step in the exploration of new chemical space for drug discovery and synthetic chemistry.

Compound Data

The following tables provide key data for this compound and summarize general synthetic methods applicable to the formation of the oxazole ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₅BrN₂O₃ | PubChem |

| Molecular Weight | 269.05 g/mol | PubChem |

| IUPAC Name | 5-(2-bromo-5-nitrophenyl)-1,3-oxazole | PubChem |

| PubChem CID | 117698950 | PubChem |

Note: Data sourced from the PubChem database entry for CID 117698950. nih.gov Experimental data for this specific compound is limited.

Table 2: General Synthetic Routes for Oxazole Ring Formation

| Synthesis Method | Description | Key Reactants |

| Robinson-Gabriel Synthesis | Intramolecular cyclization and dehydration. wikipedia.orgsynarchive.com | 2-Acylamino-ketone |

| Fischer Oxazole Synthesis | Dehydration reaction to form 2,5-disubstituted oxazoles. wikipedia.orgontosight.ai | Cyanohydrin and an aldehyde |

| Van Leusen Oxazole Synthesis | A versatile one-pot reaction to form 5-substituted oxazoles. nih.govorganic-chemistry.orgwikipedia.org | Aldehyde and Tosylmethyl isocyanide (TosMIC) |

| Cornforth Rearrangement | Thermal rearrangement of a 4-acyloxazole. wikipedia.orgdrugfuture.com | 4-Acyloxazole |

Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromo-5-nitrophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-8-2-1-6(12(13)14)3-7(8)9-4-11-5-15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHULERCLNVVLCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C2=CN=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 5 2 Bromo 5 Nitrophenyl Oxazole and Its Derivatives

Established Routes to Oxazole (B20620) Core Construction with Relevance to 5-Substituted Systems

Classical methods for oxazole synthesis provide the foundational knowledge for constructing the heterocyclic core. Their application to precursors bearing bromo and nitro functionalities, as required for the synthesis of 5-(2-Bromo-5-nitrophenyl)oxazole, presents specific challenges and considerations.

Adaptations of Van Leusen Oxazole Synthesis for Phenyl-Substituted Oxazoles

The Van Leusen oxazole synthesis is a powerful method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.org This reaction proceeds through the deprotonation of TosMIC, which then attacks the aldehyde. Subsequent cyclization and elimination of the tosyl group yields the oxazole. wikipedia.org The reaction is particularly useful for the synthesis of 5-substituted oxazoles. nih.gov

For the synthesis of phenyl-substituted oxazoles, an appropriately substituted benzaldehyde (B42025) serves as the starting material. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a solvent like methanol. nih.gov The versatility of the Van Leusen reaction allows for the synthesis of a variety of substituted oxazoles, including those with heterocyclic cores. nih.gov

A key advantage of the Van Leusen synthesis is its tolerance for a range of functional groups on the aldehyde, making it a viable option for the synthesis of this compound from 2-bromo-5-nitrobenzaldehyde. The general mechanism involves the formation of an oxazoline (B21484) intermediate, followed by base-promoted elimination. organic-chemistry.org

| Feature | Description | Relevance to this compound |

|---|---|---|

| Reactants | Aldehyde and Tosylmethyl isocyanide (TosMIC) | 2-Bromo-5-nitrobenzaldehyde would be the required starting aldehyde. |

| Key Reagent | Tosylmethyl isocyanide (TosMIC) | Acts as a C2N1 "3-atom synthon". nih.gov |

| Conditions | Base-mediated (e.g., K2CO3) in a protic solvent (e.g., methanol) | Mild conditions are generally well-tolerated by the bromo and nitro groups. |

| Mechanism | [3+2] cycloaddition followed by elimination | Leads to the formation of the 5-substituted oxazole ring. nih.gov |

Considerations for Robinson-Gabriel and Fischer-Oxazole Synthesis Applied to Brominated and Nitrated Precursors

Robinson-Gabriel Synthesis: This method involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone to form an oxazole. wikipedia.org The necessary 2-acylamino-ketone precursor can be synthesized via the Dakin-West reaction. wikipedia.org For the synthesis of this compound, the starting material would need to be a 2-acylamino-ketone bearing the 2-bromo-5-nitrophenyl group. A cyclodehydrating agent, such as sulfuric acid, is required to catalyze the reaction. wikipedia.org The presence of the electron-withdrawing nitro group on the phenyl ring could potentially affect the cyclization step, requiring optimization of the reaction conditions. One-pot syntheses combining Friedel-Crafts acylation with the Robinson-Gabriel cyclodehydration have been developed, offering a more streamlined approach. nih.govnih.gov

Fischer Oxazole Synthesis: This synthesis produces oxazoles from the reaction of a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org To synthesize this compound using this method, one would need the cyanohydrin of an appropriate aldehyde and 2-bromo-5-nitrobenzaldehyde. The reaction typically employs aromatic aldehydes and cyanohydrins. wikipedia.org A potential challenge with brominated precursors is the possibility of side reactions, such as further halogenation of the oxazole ring. For instance, the synthesis of 2-(4-Bromophenyl)-5-phenyloxazole has been shown to yield the chlorinated by-product 2,5-bis(4-bromophenyl)-4-chlorooxazole. wikipedia.org Therefore, careful control of the reaction conditions would be crucial to avoid unwanted side products when using a brominated and nitrated precursor.

Bredereck Reaction Pathways for Di- and Trisubstituted Oxazole Frameworks

The Bredereck reaction offers a route to oxazoles, often alongside imidazoles, from α-haloketones and formamide (B127407). researchgate.net This method can be adapted for the synthesis of di- and trisubstituted oxazoles. The reaction of α-haloketones with formamide can yield both oxazole and imidazole (B134444) products, and distinguishing between these can be achieved using NMR spectroscopy. researchgate.net For the synthesis of a trisubstituted oxazole like this compound, a suitably substituted α-haloketone would be required. The reaction conditions and the specific nature of the substituents would influence the ratio of oxazole to imidazole products.

Transition Metal-Catalyzed Approaches to Substituted Oxazoles

Modern synthetic chemistry has increasingly turned to transition metal catalysis for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds. These methods are particularly valuable for constructing complex molecules like substituted oxazoles.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Oxazole Linkages

Palladium-catalyzed cross-coupling reactions have become a cornerstone for the synthesis of biaryl compounds and for attaching aryl groups to heterocyclic rings. nih.gov These reactions offer a powerful tool for creating the aryl-oxazole linkage present in this compound. Direct arylation of the oxazole ring at the C5 position with an aryl bromide is a highly effective method. nih.gov This approach avoids the need to pre-functionalize the oxazole ring at the C5 position.

The choice of palladium catalyst, ligand, and reaction conditions is critical for achieving high regioselectivity and yield. nih.govresearchgate.net For instance, C5 arylation is often favored in polar solvents with specific phosphine (B1218219) ligands. nih.gov

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. rsc.org This reaction is particularly well-suited for the synthesis of aryl-substituted oxazoles. acs.org

There are two main strategies for applying the Suzuki-Miyaura coupling to the synthesis of this compound:

Coupling of a 5-halooxazole with (2-bromo-5-nitrophenyl)boronic acid: In this approach, a pre-formed 5-bromo or 5-iodooxazole (B2690904) is coupled with the corresponding boronic acid derivative of the desired phenyl group.

Coupling of a 5-oxazolylboronic acid with 1,2-dibromo-4-nitrobenzene (B1583194) or 2-bromo-5-nitroiodobenzene: This strategy involves the synthesis of a 5-oxazolylboronic acid or its ester, which is then coupled with the dihalogenated aromatic compound. The site-selectivity of the coupling would be a key consideration in this case, with the more reactive C-I or C-Br bond expected to react preferentially. rsc.org

The success of the Suzuki-Miyaura coupling depends on several factors, including the choice of palladium catalyst, ligand, base, and solvent. nih.gov Microwave-assisted Suzuki coupling has been shown to be effective for the functionalization of oxazoles, often leading to rapid reactions and high yields. acs.org

| Strategy | Oxazole Reactant | Aryl Reactant | Key Considerations |

|---|---|---|---|

| Strategy 1 | 5-Halooxazole (e.g., 5-bromooxazole) | (2-Bromo-5-nitrophenyl)boronic acid | Synthesis of the substituted boronic acid is required. |

| Strategy 2 | 5-Oxazolylboronic acid or ester | 1,2-Dibromo-4-nitrobenzene or 2-bromo-5-nitroiodobenzene | Regioselectivity of the coupling on the dihalogenated arene is crucial. rsc.org |

Heck and Sonogashira Coupling Considerations for Functionalization

The presence of a bromine atom on the phenyl ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Heck and Sonogashira reactions. These reactions are powerful tools for carbon-carbon bond formation, allowing for the introduction of a wide array of substituents at the 2-position of the phenyl ring, thereby enabling the synthesis of a diverse library of derivatives.

The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction would introduce a vinyl or substituted vinyl group, which can be further modified. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction conditions and achieving high yields.

The Sonogashira reaction , on the other hand, couples the aryl bromide with a terminal alkyne, also using a palladium catalyst, typically in the presence of a copper co-catalyst and a base. This introduces an alkynyl group, a versatile functional group that can participate in various subsequent transformations, including cycloadditions and further cross-coupling reactions.

While specific studies on the Heck and Sonogashira functionalization of this compound are not extensively detailed in the provided results, the general principles of these reactions are well-established. For instance, palladium-catalyzed Negishi cross-coupling has been successfully used for the synthesis of 2-substituted oxazoles, demonstrating the feasibility of such transformations on the oxazole scaffold. acs.org

Oxidative Cyclization Mechanisms with Palladium/Copper Catalysis

A novel and efficient method for the synthesis of trisubstituted oxazoles involves a palladium-catalyzed and copper-mediated cascade oxidative cyclization. rsc.orgnih.govrsc.orgresearchgate.net This approach is significant as it often proceeds through the formation of both C-N and C-O bonds in a single operation, showcasing high atom economy. rsc.org In a typical reaction, four hydrogen atoms are removed, and water can serve as the oxygen atom source for the oxazole ring. rsc.orgnih.govrsc.org

The proposed mechanism for this bimetallic catalytic transformation suggests a cascade process that leads to the regioselective formation of oxazole derivatives. rsc.orgrsc.org While the specific substrates in the cited study are propargyl esters and benzylamines, the underlying principle of oxidative cyclization is broadly applicable to the synthesis of various oxazole-containing molecules. rsc.org The development of such intramolecular oxidative cyclization methods provides a convenient route to these important heterocyclic structures. rsc.org

Control experiments have highlighted the critical role of the oxidant in these dehydrogenative cyclizations. nih.gov For example, in the absence of an oxidant like silver carbonate, the yield of the cyclized product can be significantly diminished. nih.gov The choice of palladium catalyst and the addition of a suitable base are also key parameters for optimizing these reactions. nih.gov

Copper-Mediated Reactions for Selective Bond Formation

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of oxazole derivatives, offering efficient and selective bond formation. These methods are particularly valuable for constructing the oxazole core and for the functionalization of pre-existing oxazole structures.

One notable application is the copper(I)/amino acid-catalyzed intramolecular Ullmann-type C-O coupling reaction. nih.gov This protocol provides a straightforward and efficient pathway to novel 2,4,5-substituted oxazoles from readily available N-acyl-2-bromo enamides under mild conditions. nih.gov Another approach involves a copper-mediated aerobic oxidative dehydrogenative annulation and oxygenation of aldehydes and amines to form oxazoles. nih.gov This fragment-assembling strategy is highly efficient, involving the removal of six hydrogen atoms under mild conditions. nih.gov

Copper catalysis is also instrumental in the synthesis of 2,4,5-trisubstituted oxazoles through the oxidative annulation of ketones and amines in a solvent-free system under a molecular oxygen atmosphere. acs.org This method is significant for its functionalization of one sp2 and two sp3 carbons and the formation of both C-O and C-N bonds. acs.org Furthermore, copper-catalyzed tandem reactions of isocyanoacetates with aldehydes, using molecular oxygen as the oxidant, provide a practical route to 4,5-difunctionalized oxazoles via a cycloaddition and oxidative dehydrogenation/aromatization cascade. rsc.org

The versatility of copper catalysis extends to chemodivergent synthesis, where directing groups can control selective C-O or C-N coupling in phenylalanine-derived substrates to yield either oxazoles or imidazolidones. acs.org This strategy utilizes inexpensive and commercially available copper catalysts. acs.org Additionally, copper(II)-catalyzed regioselective C-H functionalization followed by C-O bond formation under an air atmosphere has been developed for the synthesis of functionalized benzoxazoles. nih.govacs.org

| Catalyst System | Reactants | Product Type | Key Features |

| Copper(I)/Amino Acid | N-acyl-2-bromo enamides | 2,4,5-trisubstituted oxazoles | Intramolecular Ullmann-type C-O coupling, mild conditions. nih.gov |

| Copper-mediated | Aldehydes, amines, O2 | Oxazoles | Aerobic oxidative dehydrogenative annulation, fragment-assembling. nih.gov |

| Copper-catalyzed | Ketones, amines, O2 | 2,4,5-trisubstituted oxazoles | Solvent-free, aerobic oxidative annulation. acs.org |

| CuBr | Isocyanoacetates, aldehydes, O2 | 4,5-difunctionalized oxazoles | Tandem cycloaddition and oxidative dehydrogenation. rsc.org |

| Copper-catalyzed | Phenylalanine derivatives | Oxazoles or Imidazolidones | Chemodivergent synthesis via selective C-O or C-N coupling. acs.org |

| Copper(II)-catalyzed | 2-aminophenols | Benzoxazoles | Regioselective C-H functionalization/C-O bond formation. nih.govacs.org |

Nickel-Catalyzed Approaches in Oxazole Synthesis

Nickel catalysis has become an increasingly attractive alternative to more expensive precious metal catalysts for the synthesis of oxazoles. digitellinc.com These methods offer powerful and sustainable routes for constructing new carbon-carbon and carbon-heteroatom bonds. digitellinc.com

A significant advancement in this area is the nickel-catalyzed cross-coupling of 2-methylthio-oxazole with various organozinc reagents. acs.orgnih.govfigshare.comacs.org This approach allows for the synthesis of 2-substituted oxazoles and has been extended to a chemoselective, one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles. acs.orgnih.govacs.org This method is highly complementary to traditional cyclodehydration strategies and provides significant advantages over previous methods. acs.orgnih.gov The reaction proceeds via C-S bond activation and demonstrates good functional group tolerance. acs.orgnih.gov For instance, reacting 2-methylthio-oxazole with organozinc reagents in the presence of a nickel catalyst like NiCl2(PPh3)2 results in good yields of the corresponding 2-substituted oxazoles. acs.orgacs.org

Nickel catalysis has also been employed in the one-pot Suzuki-Miyaura coupling reaction for the production of 2,4,5-trisubstituted oxazoles. tandfonline.com This reaction occurs between a carboxylic acid, an amino acid, and a dehydrative condensing agent in the presence of a nickel catalyst and a boronic acid. tandfonline.com

Furthermore, nickel-catalyzed cross-coupling has been established for the reaction between N-acyl benzotriazoles and epoxides or oxetanes, leading to the synthesis of β-haloethyl and γ-halopropyl esters, respectively. rsc.org Mechanistic studies in nickel catalysis often point to the involvement of radical intermediates, with low-valent nickel species playing a key role in radical generation and subsequent coupling steps. nih.gov

| Catalyst System | Reactants | Product Type | Key Features |

| NiCl2(PPh3)2 | 2-methylthio-oxazole, Organozinc reagents | 2-substituted and 2,5-disubstituted oxazoles | C-S activation, one-pot synthesis. acs.orgnih.govacs.org |

| Ni-catalyst | Carboxylic acid, amino acid, boronic acid | 2,4,5-trisubstituted oxazoles | One-pot Suzuki-Miyaura coupling. tandfonline.com |

| Ni-catalyst | N-acyl benzotriazoles, epoxides/oxetanes | β-haloethyl / γ-halopropyl esters | Cross-coupling with cyclic ethers. rsc.org |

Metal-Free and Green Chemistry Synthetic Paradigms

In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable methods for the synthesis of heterocyclic compounds, including oxazoles. This has led to the exploration of metal-free and green chemistry approaches that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Microwave-Assisted Synthesis of Oxazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. lew.ro These benefits include dramatically reduced reaction times, often from hours to minutes, increased product yields, and enhanced reaction selectivity. lew.ronih.gov

A highly efficient microwave-assisted, two-component [3+2] cycloaddition reaction of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) has been developed for the synthesis of 5-substituted oxazoles. nih.govacs.org This method utilizes potassium phosphate (B84403) as a base in an isopropanol (B130326) medium, which is considered a green solvent. nih.gov By controlling the amount of base, the reaction can be selectively directed towards the synthesis of either 5-substituted oxazoles or 4,5-disubstituted oxazolines. nih.govacs.org This protocol is noted for its simple experimental procedure, use of inexpensive and readily available starting materials, and non-chromatographic purification. nih.govacs.org

The application of microwave irradiation has been shown to be scalable, with successful gram-scale synthesis demonstrating its potential for larger-scale production. acs.org The combination of microwave heating with green solvents makes these processes environmentally benign and economical. acs.org Other microwave-assisted methods for oxazole synthesis include the reaction of p-substituted 2-bromoacetophenones with urea (B33335) in DMF. ijpsonline.com These approaches highlight the versatility of microwave technology in promoting rapid and efficient synthesis of a variety of oxazole derivatives. rsc.orgnih.gov

| Reaction Type | Reactants | Key Conditions | Product Type |

| [3+2] Cycloaddition | Aryl aldehydes, TosMIC | K3PO4 (2 equiv.), Isopropanol, Microwave | 5-substituted oxazoles nih.govacs.org |

| Cyclocondensation | 2-bromoacetophenones, Urea | DMF, Microwave | 2-amino-4-phenyloxazoles ijpsonline.com |

Ultrasound-Assisted Synthesis and Continuous Flow Reactors

In addition to microwave irradiation, ultrasound-assisted synthesis and continuous flow reactors represent other important green chemistry paradigms for the synthesis of oxazoles and other heterocyclic compounds.

Ultrasound-assisted synthesis utilizes the energy of ultrasonic waves to induce chemical reactions. This technique, also known as sonochemistry, can lead to enhanced reaction rates, higher yields, and milder reaction conditions compared to conventional methods. researchgate.net For example, the synthesis of aminooxazole derivatives has been shown to be significantly more efficient under ultrasonic irradiation compared to thermal methods, with a reaction time of just 8 minutes yielding 90% product, versus 3.5 hours for a 69% yield thermally. researchgate.net Ultrasound-assisted procedures have been successfully employed for the one-pot synthesis of various heterocyclic compounds, including isoxazolines and 1,3,4-oxadiazol-2-amines, often in aqueous or green solvent systems. nih.govresearchgate.netsemanticscholar.org

Continuous flow reactors offer a scalable and efficient alternative to traditional batch processing for chemical synthesis. durham.ac.ukacs.orgresearchgate.netresearchgate.netbeilstein-journals.org In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.netresearchgate.net This often leads to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. beilstein-journals.org Automated, multipurpose mesofluidic flow reactors have been developed for the rapid, on-demand synthesis of 4,5-disubstituted oxazoles. durham.ac.ukacs.org These systems can incorporate in-line mixing and columns of solid-supported reagents to expedite the synthesis and purification processes. durham.ac.ukacs.org The successful continuous flow synthesis of a variety of oxazoles has been demonstrated, with good yields and high purities, showcasing the potential of this technology for both library synthesis and larger-scale production. durham.ac.uk

| Technology | Key Advantages | Example Application |

| Ultrasound-Assisted Synthesis | Faster reaction rates, higher yields, milder conditions. researchgate.net | Synthesis of aminooxazole derivatives. researchgate.net |

| Continuous Flow Reactors | Scalability, precise control, improved safety and efficiency. durham.ac.ukacs.orgbeilstein-journals.org | Automated synthesis of 4,5-disubstituted oxazoles. durham.ac.ukacs.org |

Ionic Liquid and Deep Eutectic Solvent Applications in Oxazole Synthesis

The principles of green chemistry have spurred the adoption of alternative solvent systems like ionic liquids (ILs) and deep eutectic solvents (DESs) in heterocyclic synthesis. nih.gov These solvents are noted for their low volatility, non-flammability, thermal stability, and potential for recyclability, offering a more sustainable alternative to conventional volatile organic solvents. nih.govijpsonline.com

Ionic liquids have been successfully employed in classic oxazole syntheses. For instance, the van Leusen oxazole synthesis, which reacts tosylmethyl isocyanide (TosMIC) with aldehydes, has been adapted to a one-pot procedure in ILs like [bmim]Br, leading to high yields of 4,5-disubstituted oxazoles. ijpsonline.comorganic-chemistry.org A significant advantage of this system is the ability to reuse the ionic liquid up to six times without a discernible loss in product yield. ijpsonline.com Pyrrolidine-derived long-chain ionic liquids have also proven effective as catalysts, particularly in the synthesis of oxazole derivatives involving thiolation of alcohols, achieving yields as high as 99%. ijpsonline.com

Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, also serve as effective media and catalysts for oxazole synthesis. nih.govresearchgate.netresearchgate.net A notable application involves a one-pot, three-component reaction between urea, active methylene (B1212753) compounds, and N-Bromosuccinamide (NBS) using a DES as a catalyst to produce 2-aminooxazoles in excellent yields under mild conditions. ijpsonline.com The eutectic mixture often plays an active role beyond that of a simple solvent, participating in catalysis through its extensive hydrogen-bonding network. nih.gov These methodologies align with the goals of green chemistry by reducing hazardous waste and improving synthetic efficiency. ijpsonline.commdpi.com

Table 1: Applications of Ionic Liquids and Deep Eutectic Solvents in Oxazole Synthesis

| Solvent/Catalyst Type | Reaction Type | Substrates | Key Findings | Reference |

| Ionic Liquid ([bmim]Br) | van Leusen Synthesis | TosMIC, Aliphatic Halides, Aldehydes | High yields of 4,5-disubstituted oxazoles; IL reusable up to six times. | ijpsonline.com |

| Pyrrolidine-derived IL | Thiolation of Alcohols | Alcohols, Thiols | Catalyst provides up to 99% yield; more effective than common imidazole-based ILs. | ijpsonline.com |

| Deep Eutectic Solvent | Three-component reaction | Urea, Active Methylene Compounds, NBS | Excellent yields of 2-aminooxazoles under mild conditions; DES acts as a catalyst. | ijpsonline.com |

| ChCl/Urea | Four-component reaction | Aldehyde, Ethyl Acetoacetate, Hydrazine, Malononitrile | Synthesis of pyranopyrazoles; DES serves as an eco-friendly solvent. | nih.gov |

Catalyst-Free and Environmentally Benign Methods for Functionalization

The development of catalyst-free and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. These approaches minimize reliance on heavy metals and harsh reagents, reducing environmental impact and simplifying product purification.

Several catalyst-free methods for oxazole synthesis have been established. One such strategy is the intramolecular oxidative cyclization of readily accessible N-allylbenzamides, which yields 2,5-disubstituted oxazoles in good yields under temperate conditions without the need for a catalyst. nih.gov Another prominent metal-free approach involves the use of iodine as the sole oxidant to mediate the cyclization of α-bromoketones and benzylamine (B48309) derivatives. rsc.orgrsc.org This method achieves C–O and C–N bond formation in a single pot. Similarly, a transition-metal-free heterocyclization of 1,3-diynes with N,O-bis(trimethylsilyl)acetamide has been developed, which regioselectively produces 2,4,5-trisubstituted oxazoles in high yields. nih.govacs.org

Environmentally friendly protocols also include the use of mild and efficient reagents for key transformations. For example, the cyclization of β-hydroxy amides to form oxazolines, which can be subsequently oxidized to oxazoles, can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. organic-chemistry.org A one-pot protocol combining this cyclodehydration with dehydrogenation using bromotrichloromethane (B165885) and DBU provides a mild route to oxazoles, tolerating sensitive functional groups. organic-chemistry.org Furthermore, molecular oxygen, the ultimate green oxidant, has been used for the oxidation of 2-oxazolines to oxazoles, representing a highly environmentally benign approach. acs.org

Table 2: Selected Catalyst-Free and Environmentally Benign Methods for Oxazole Synthesis

| Method | Substrates | Reagents/Conditions | Product | Key Feature | Reference |

| Intramolecular Oxidative Cyclization | N-allylbenzamides | Temperate conditions | 2,5-Disubstituted oxazoles | Catalyst-free synthesis from accessible starting materials. | nih.gov |

| Iodine-Mediated Cyclization | α-Bromoketones, Benzylamines | Iodine | 2,5-Disubstituted oxazoles | Metal-free; iodine acts as the sole oxidant. | rsc.org |

| Heterocyclization | 1,3-Diynes, N,O-bis(trimethylsilyl)acetamide | t-BuOK, Acetonitrile, 120 °C | 2,4,5-Trisubstituted oxazoles | Transition-metal-free and highly regioselective. | nih.govacs.org |

| Cyclodehydration/ Dehydrogenation | β-Hydroxy amides | DAST or Deoxo-Fluor, then BrCCl₃/DBU | Functionalized oxazoles | Mild, one-pot protocol with high functional group tolerance. | organic-chemistry.org |

Regiocontrolled Synthesis of Bromo-Substituted Oxazoles

The synthesis of specifically substituted bromooxazoles is of great importance, as these compounds are versatile building blocks in organic synthesis and medicinal chemistry. sci-hub.se Halogenated oxazoles, particularly 4-bromooxazoles, are excellent substrates for cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the construction of more complex molecular architectures. orgsyn.orgacs.org Achieving regiocontrol—the ability to introduce a bromine atom at a specific position (C2, C4, or C5) of the oxazole ring—is therefore a critical challenge. Methodologies that allow for the selective synthesis of 2-, 4-, or 5-bromooxazoles on a multigram scale are highly sought after. sci-hub.se

Directed Lithiation and Electrophilic Bromination Strategies

Directed lithiation followed by quenching with an electrophilic bromine source is a powerful and common strategy for the regiocontrolled synthesis of bromooxazoles. sci-hub.se The position of lithiation on the oxazole ring can be precisely controlled by the choice of substrate, base, and reaction conditions.

Direct lithiation of an unsubstituted oxazole with a strong base like n-butyllithium (n-BuLi) is known to occur preferentially at the C2 position, which is the most acidic site. sci-hub.se Subsequent trapping of the resulting 2-lithiooxazole with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE), regioselectively yields 2-bromooxazole (B165757) in good yield. sci-hub.se

To achieve substitution at other positions, a directing or blocking group strategy is employed. For the synthesis of 5-bromooxazoles, the C2 position can be protected with a bulky group like a triisopropylsilyl (TIPS) group. sci-hub.se Lithiation of the 2-TIPS-oxazole then occurs selectively at the C5 position. sci-hub.se However, a more robust method for achieving C4-bromination involves exploiting the equilibrium between the 2-lithiooxazole and its acyclic isonitrile enolate tautomer. orgsyn.orgacs.org By using a polar aprotic solvent like N,N-dimethylformamide (DMF) and a hindered base such as lithium bis(trimethylsilyl)amide (LiHMDS), the equilibrium can be shifted to favor the acyclic tautomer. orgsyn.org Quenching this intermediate with an electrophile like N-bromosuccinimide (NBS) at low temperatures (-78 °C) leads to highly regioselective bromination at the C4 position, with selectivities often exceeding 97:3 (C4:C2). orgsyn.orgacs.org

Table 3: Strategies for Regiocontrolled Bromination of Oxazoles via Lithiation

| Target Position | Strategy | Base | Bromine Source | Key Conditions | Reference |

| C2 | Direct lithiation of oxazole | n-BuLi | DBTFE | Lithiation at the most acidic C2 position. | sci-hub.se |

| C4 | Lithiation/tautomerization | LiHMDS | NBS | DMF as solvent to favor acyclic tautomer, leading to C4 attack. | orgsyn.orgacs.org |

| C5 | Lithiation with C2-blocking group | n-BuLi | DBTFE | C2 position protected with a TIPS group to direct lithiation to C5. | sci-hub.se |

Considerations for Regioselective Substitution on the Oxazole Ring

The regioselectivity of substitution reactions on the oxazole ring is governed by a combination of electronic and steric factors, as well as the specific reaction mechanism. The inherent reactivity of the oxazole ring positions is C2 > C5 > C4 for deprotonation by strong bases. sci-hub.se However, the outcome of electrophilic substitution can be more complex.

For electrophilic substitution reactions like nitration and sulfonation, the oxazole ring itself is generally deactivated, making the reactions difficult. slideshare.netyoutube.com However, if the ring is activated by an electron-donating group, substitution can occur, typically at the C5 position. slideshare.netyoutube.com For example, bromination of 2-phenyloxazole (B1349099) with N-bromosuccinimide (NBS) yields 5-bromo-2-phenyloxazole. slideshare.net

In metalation reactions, regioselectivity is dictated by the equilibrium between the cyclic 2-lithiooxazole and its acyclic valence tautomer, an isonitrile enolate. orgsyn.orgacs.org Trapping the cyclic species leads to C2 substitution, whereas trapping the acyclic enolate results in C4 substitution. This equilibrium is highly sensitive to the solvent, temperature, and counterion. Polar aprotic solvents like DMF significantly favor the acyclic tautomer, thereby promoting C4 functionalization. orgsyn.orgacs.org

Furthermore, modern catalytic methods offer another layer of control. In palladium-catalyzed direct arylation reactions, regioselectivity between the C2 and C5 positions can be switched by the choice of ligand and solvent. The use of task-specific phosphine ligands in polar solvents favors C5 arylation, while the same reaction in nonpolar solvents directs the substitution to the C2 position. organic-chemistry.org This demonstrates that reaction conditions can be finely tuned to overcome the inherent reactivity patterns of the oxazole ring, providing access to a wide range of specifically substituted isomers.

Table 4: Factors Controlling Regioselectivity in Oxazole Substitution

| Position | Reaction Type | Controlling Factors | Example | Reference |

| C2 | Lithiation | Inherent acidity | Lithiation of unsubstituted oxazole with n-BuLi. | sci-hub.se |

| C2 | Pd-Catalyzed Arylation | Nonpolar solvent, specific phosphine ligands | Direct arylation of oxazoles with aryl bromides. | organic-chemistry.org |

| C4 | Lithiation/Bromination | Polar aprotic solvent (DMF), hindered base (LiHMDS) | Shifting the lithiooxazole-isonitrile enolate equilibrium. | orgsyn.orgacs.org |

| C5 | Electrophilic Substitution | Activating group on the ring | Bromination of 2-phenyloxazole with NBS. | slideshare.net |

| C5 | Pd-Catalyzed Arylation | Polar solvent, specific phosphine ligands | Direct arylation of oxazoles with aryl bromides. | organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of 5 2 Bromo 5 Nitrophenyl Oxazole

Electrophilic Substitution Reactions on Oxazole (B20620) Rings with Electron-Withdrawing Groups.semanticscholar.orglibretexts.org

Electrophilic substitution on the oxazole ring is generally challenging due to the inherent electron-deficient nature of the ring system, which is further exacerbated by the presence of electron-withdrawing substituents. semanticscholar.orglibretexts.org The nitrogen atom in the oxazole ring acts as a pyridine-type nitrogen, reducing the ring's electron density and thus its nucleophilicity. semanticscholar.org

Influence of Nitro and Bromo Substituents on Electrophilic Attack Regioselectivity.libretexts.orglibretexts.org

The 5-(2-bromo-5-nitrophenyl) substituent has a profound deactivating effect on the oxazole ring for electrophilic substitution reactions. Both the bromo and nitro groups are powerful electron-withdrawing groups, significantly reducing the electron density of the phenyl ring and, by extension, the attached oxazole moiety. libretexts.org The nitro group, in particular, is one of the strongest deactivating groups for electrophilic aromatic substitution. libretexts.orgmsu.edu

Should an electrophilic attack on the oxazole ring occur, the regioselectivity is generally predicted to favor the C4 position, followed by C5, and then C2. semanticscholar.org However, in 5-(2-bromo-5-nitrophenyl)oxazole, the C5 position is already substituted. The bulky and deactivating nature of the 2-bromo-5-nitrophenyl group would sterically hinder and electronically disfavor an attack at the C4 position.

On the phenyl ring, both the bromo and nitro substituents are deactivating and direct incoming electrophiles to the meta positions. libretexts.org The nitro group's deactivating effect is significantly stronger than that of the bromine atom. libretexts.org Consequently, the entire aromatic system is highly deactivated towards electrophilic attack.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

| -NO₂ | Strongly Deactivating libretexts.orgmsu.edu | Meta libretexts.org |

| -Br | Deactivating libretexts.org | Ortho, Para* libretexts.org |

| Oxazole Ring | Deactivating | Not well-established for this system |

Nucleophilic Substitution Pathways and Halogen Reactivity.echemi.comnih.gov

The presence of strong electron-withdrawing groups makes the phenyl ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). echemi.comnih.gov This reaction pathway provides a valuable route for the chemical modification of this scaffold.

Role of the Bromo Substituent in Nucleophilic Aromatic Substitution on the Phenyl Ring

In the context of nucleophilic aromatic substitution, the bromo substituent serves as a good leaving group. The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the intermediate Meisenheimer complex. echemi.comstackexchange.com

In this compound, the nitro group is situated meta to the bromine atom. This meta-positioning provides less stabilization to the intermediate carbanion compared to an ortho or para arrangement, making the bromo group less reactive than in isomers like 1-bromo-2-nitrobenzene (B46134) or 1-bromo-4-nitrobenzene. echemi.comstackexchange.com However, the oxazolyl group at the C5 position of the phenyl ring is also electron-withdrawing and is ortho to the bromo-substituent, which would contribute to the activation of the C-Br bond towards nucleophilic attack.

Potential for Halogen Displacement and Subsequent Functionalization

The displacement of the bromine atom via a nucleophilic aromatic substitution mechanism is a key potential pathway for the further functionalization of this compound. This allows for the introduction of a variety of new functional groups, which is a common strategy in the synthesis of complex organic molecules and potential pharmaceutical agents. nih.gov For instance, reactions with nucleophiles such as amines, alkoxides, or thiols could lead to a diverse range of derivatives. A study on the closely related 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives highlights the utility of the bromo-nitrophenyl moiety as a versatile building block in medicinal chemistry. nih.gov

Oxidative Reactions and Degradation Pathways

The oxidative stability of this compound is influenced by both the nitroaromatic and the oxazole moieties. Nitroaromatic compounds are generally resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring to electrophilic attack by oxidizing agents. nih.gov Conversely, oxazole rings can undergo oxidation, which may lead to the cleavage of the heterocyclic ring. semanticscholar.org

Reaction Mechanisms with Hydroxyl Radicals in Atmospheric Models.mdpi.comcopernicus.org

In the atmosphere, the degradation of organic compounds is often initiated by reactions with highly reactive species, most notably the hydroxyl radical (•OH). mdpi.comcopernicus.org For aromatic compounds, including nitroaromatics and heterocycles, the predominant initial step of this degradation process is the addition of the hydroxyl radical to the electron-rich π-system of the aromatic or heteroaromatic ring. mdpi.comcopernicus.org

The atmospheric degradation of this compound is expected to proceed via the addition of •OH to either the phenyl or the oxazole ring. The presence of the deactivating nitro group can decrease the rate of this reaction compared to unsubstituted benzene. nih.gov The subsequent reactions of the resulting OH-adduct radicals are complex and can lead to the formation of hydroxylated and nitrated phenolic compounds, as well as ring-opened products. The photolysis of nitrophenols is known to contribute to the formation of secondary organic aerosols in the atmosphere. mdpi.com

Table 2: Predicted Reactivity and Degradation Pathways

| Reaction Type | Reactive Site(s) | Influencing Factors | Potential Products |

| Electrophilic Substitution | Phenyl ring (meta to NO₂), Oxazole ring (C4) | Highly deactivated by -NO₂ and -Br groups. libretexts.orglibretexts.org | Substitution is highly unfavorable. |

| Nucleophilic Substitution | Phenyl ring (C-Br) | Activated by ortho-oxazolyl and meta-nitro groups. echemi.comstackexchange.com | Functionalized derivatives via Br displacement. |

| Oxidative Degradation | Phenyl and Oxazole rings | Reaction with •OH radicals in the atmosphere. mdpi.comcopernicus.org | Hydroxylated derivatives, ring-opened products, secondary organic aerosols. |

Singlet Oxygen Photo-oxidation Mechanisms and Product Formation

The photo-oxidation of oxazoles by singlet molecular oxygen (¹O₂) is a significant reaction pathway that leads to ring cleavage and the formation of various products. nih.govresearchgate.net The reaction mechanism for the oxazole ring system with singlet oxygen generally proceeds through cycloaddition pathways, as the typical ene-reaction is not possible due to the absence of an allylic hydrogen atom. nih.gov

The primary mechanisms involved are the [4+2] and [2+2] cycloadditions of singlet oxygen to the oxazole ring. nih.gov The [4+2] cycloaddition, or Diels-Alder type reaction, occurs across the C2 and C5 positions of the oxazole ring, leading to the formation of an unstable bicyclic endoperoxide intermediate. nih.govresearchgate.net This endoperoxide can then decompose through different channels. One major pathway involves rearrangement and cleavage to produce an imino-anhydride, which is postulated to ultimately convert to a triamide end-product. nih.govresearchgate.net An alternative decomposition route for the endoperoxide can yield formic anhydride (B1165640) and hydrogen cyanide. researchgate.net

The [2+2] cycloaddition pathway results in the formation of a 1,2-dioxetane (B1211799) intermediate. However, for oxazoles, the [4+2] cycloaddition is generally considered the dominant and more favorable reaction route. nih.gov

The reactivity of the oxazole ring towards singlet oxygen is influenced by the electronic nature of its substituents. Electron-donating groups on the ring enhance the reaction rate, while electron-withdrawing groups tend to slow it down. nih.govacs.org Phenyl-substituted oxazoles are known to react rapidly with singlet oxygen, with rate constants in the range of 10⁷–10⁸ M⁻¹ s⁻¹. acs.org In the case of this compound, the phenyl ring itself is substituted with two strong electron-withdrawing groups: a bromine atom and a nitro group. These substituents decrease the electron density of the phenyl ring and, by extension, can influence the electronic properties of the oxazole ring, likely reducing its reactivity towards the electrophilic singlet oxygen compared to unsubstituted 5-phenyloxazole.

Table 1: Key Mechanistic Steps in Oxazole Photo-oxidation

| Step | Mechanism | Intermediate | Primary Products |

|---|---|---|---|

| 1 | [4+2] Cycloaddition | Bicyclic Endoperoxide | Imino-anhydride, Triamides |

Reactions at the Phenyl-Oxazole Interface

Interconversion and Rearrangement Studies of Related Benzisoxazole Systems

The interconversion and rearrangement of isoxazoles to oxazoles are well-documented photochemical and thermal processes that provide insight into the dynamic nature of such heterocyclic systems. rsc.orgnih.gov These rearrangements are relevant to understanding potential transformations at the phenyl-oxazole interface of the title compound's structural class.

Flash pyrolysis of isoxazoles, such as 3,5-diphenylisoxazole, at high temperatures can lead to the formation of the corresponding oxazole isomer, 2,5-diphenyloxazole, among other products. rsc.org Photochemical irradiation using UV light is another common method to induce the isomerization of isoxazoles to oxazoles. nih.govresearchgate.net This photoisomerization is believed to proceed through the initial homolytic cleavage of the weak N-O bond of the isoxazole (B147169) ring. nih.gov

The resulting biradical intermediate can then undergo rearrangement to form a key intermediate, a 2H-azirine. nih.govuzh.ch This azirine species is often transient and can further rearrange to the more stable oxazole ring. For instance, studies on 5-phenylisoxazole (B86612) have shown that it phototransposes to 5-phenyloxazole. researchgate.net Mechanistic studies involving labeled compounds have confirmed that these rearrangements can be highly specific, involving the interchange of the nitrogen atom and the adjacent carbon atom (N2 and C3) of the isoxazole ring. researchgate.net

While these studies are on the isoxazole-to-oxazole rearrangement, they highlight the potential for ring-system interconversions in these five-membered heterocycles. The stability of the oxazole ring in this compound is significant, but understanding the rearrangement pathways of related isoxazole systems provides a framework for predicting potential, albeit likely energetic, transformations.

Exploration of Click Chemistry Methodologies with Ethynyl (B1212043) Oxazole Derivatives

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), represents a powerful strategy for molecular assembly due to its high efficiency, reliability, and biocompatibility. chemrxiv.orgnih.gov The functionalization of oxazoles with terminal alkyne (ethynyl) groups makes them versatile building blocks for this chemistry, allowing for their incorporation into larger, more complex molecular architectures. chemrxiv.orgchemrxiv.org

The synthesis of ethynyl oxazoles can be challenging due to the sensitivity of the oxazole ring. researchgate.netchemrxiv.org However, optimized protocols, often based on the Sonogashira coupling of a halo-oxazole with a protected acetylene (B1199291) followed by deprotection, have been developed. chemrxiv.org These methods enable the synthesis of various ethynyl oxazole isomers in scalable quantities. chemrxiv.org

Once synthesized, these ethynyl oxazole derivatives can be readily used in CuAAC reactions. This reaction involves the coupling of the terminal alkyne on the oxazole with an organic azide (B81097) in the presence of a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. nih.govjenabioscience.com The reaction is highly regioselective, exclusively producing the 1,4-disubstituted 1,2,3-triazole product in high yields. nih.govnih.gov

This methodology allows for the covalent linking of the oxazole core to a wide variety of molecules, including those with biological relevance. chemrxiv.orgnih.gov For a compound like this compound, a synthetic pathway could be envisioned where the bromo substituent is replaced with an ethynyl group via a coupling reaction. The resulting 5-(2-ethynyl-5-nitrophenyl)oxazole or a related isomer could then serve as a platform for click chemistry, enabling the synthesis of novel triazole-containing compounds for various applications.

Table 2: Representative Click Reaction with an Ethynyl Oxazole Derivative

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield |

|---|

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Connectivity Analysis

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 5-(2-bromo-5-nitrophenyl)oxazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.

The 1D ¹H and ¹³C NMR spectra provide initial information about the chemical environments of the nuclei. The aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the three protons on the phenyl ring and the two protons on the oxazole (B20620) ring. Due to the substitution pattern, these protons would exhibit characteristic chemical shifts and coupling patterns. Similarly, the ¹³C NMR spectrum would show nine distinct signals corresponding to each carbon atom in the molecule.

While 1D NMR provides essential data, 2D experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for definitive assignment. researchgate.netlibretexts.org

HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edupressbooks.pub It allows for the unambiguous assignment of protonated carbons in the molecule. For this compound, HSQC would show correlations between the protons on the phenyl ring and their corresponding carbons, as well as the protons on the oxazole ring and their attached carbons. researchgate.net

HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu This is particularly powerful for identifying connectivity across quaternary (non-protonated) carbons and heteroatoms. researchgate.netlibretexts.org For instance, HMBC would show correlations from the oxazole protons to the carbons of the phenyl ring, and vice-versa, confirming the connection between the two ring systems. It would also be instrumental in assigning the quaternary carbons, such as the carbon bearing the bromo substituent and the carbon attached to the oxazole ring.

The expected ¹H and ¹³C NMR chemical shifts, based on analyses of similar substituted phenyl-oxazole structures, are presented below. rsc.orgnih.gov

| Atom Position (Oxazole Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H2 | ~8.0-8.2 | ~150-152 |

| H4 | ~7.3-7.5 | ~125-127 |

| C5 | - | ~158-160 |

| Atom Position (Phenyl Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H3' | ~7.8-8.0 | ~128-130 |

| H4' | ~7.6-7.8 | ~124-126 |

| H6' | ~8.2-8.4 | ~122-124 |

| C1' | - | ~132-134 |

| C2' (C-Br) | - | ~115-117 |

| C5' (C-NO₂) | - | ~147-149 |

The single bond connecting the phenyl and oxazole rings allows for rotation. However, the presence of the bulky bromine atom at the ortho-position of the phenyl ring can create a significant energy barrier to this rotation. researchgate.netnih.gov This phenomenon of restricted rotation can be studied using variable temperature (VT) NMR spectroscopy. st-andrews.ac.uk

At room temperature, if the rotation is fast on the NMR timescale, time-averaged signals are observed. However, upon cooling the sample, the rate of rotation decreases. If the rotation becomes slow enough, separate signals for atoms in the distinct, slowly interconverting conformers (rotamers) may be observed. researchgate.netyoutube.com By analyzing the NMR spectra at various temperatures, it is possible to determine the coalescence temperature (Tc), where two exchanging signals merge into one broad peak. From this data, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing quantitative insight into the conformational dynamics of the molecule. nih.govst-andrews.ac.uk

Vibrational Spectroscopy: FT-IR and FT-Raman for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. gatewayanalytical.comlabmanager.commt.com These two techniques are often complementary; FT-IR is sensitive to vibrations involving a change in dipole moment (e.g., polar bonds), while Raman is sensitive to vibrations that cause a change in polarizability (e.g., symmetric and non-polar bonds). gatewayanalytical.com

For this compound, key functional groups include the nitro group (NO₂), the carbon-bromine bond (C-Br), the aromatic phenyl ring, and the oxazole ring. The expected vibrational frequencies are summarized in the table below, based on data from related nitroaromatic and heterocyclic compounds. nih.govnih.govnist.gov

| Functional Group/Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| NO₂ Asymmetric Stretch | 1550 - 1510 | Weak or Inactive |

| NO₂ Symmetric Stretch | 1360 - 1330 | 1360 - 1330 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| Oxazole Ring Stretch (C=N, C=C) | 1650 - 1550 | 1650 - 1550 |

| Oxazole Ring Breathing | ~1100 - 1000 | Strong |

| C-N Stretch | 1300 - 1200 | 1300 - 1200 |

| C-Br Stretch | 700 - 500 | 700 - 500 |

The positions and intensities of vibrational bands, particularly those of the aromatic ring, are influenced by the electronic properties of the substituents. acs.orgscience.gov The nitro group is a strong electron-withdrawing group, while the bromine atom is a moderately deactivating, ortho-para directing group. These substituents affect the electron density distribution and bond strengths within the phenyl ring. researchgate.netresearchgate.net This electronic perturbation alters the force constants of the C=C and C-H bonds, leading to shifts in their characteristic vibrational frequencies compared to unsubstituted benzene. acs.org Such shifts can be analyzed to understand the electronic interplay between the substituents and the aromatic system.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). fiveable.memeasurlabs.com This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, the molecular formula is C₉H₅BrN₂O₃. HRMS would be used to confirm the exact mass of the molecular ion, distinguishing it from other potential formulas with the same nominal mass. fiveable.me

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of roughly equal intensity. nih.govnih.gov Observing this pattern is strong evidence for the presence of a single bromine atom in the ion.

The analysis of the fragmentation patterns provides further structural information. Under electron ionization (EI), the molecular ion can undergo various fragmentation pathways. Predicted fragmentation patterns for nitroaromatic compounds and oxazoles suggest several likely losses. clockss.orglibretexts.orgyoutube.com

| Ion | Description |

| [M]⁺˙ | Molecular ion (showing ⁷⁹Br/⁸¹Br isotope pattern) |

| [M - NO₂]⁺ | Loss of a nitro group (46 Da) |

| [M - NO]⁺ | Loss of nitric oxide (30 Da) |

| [M - CO]⁺˙ | Loss of carbon monoxide from the oxazole ring (28 Da) |

| [M - Br]⁺ | Loss of a bromine radical (79/81 Da) |

| [C₈H₅N₂O]⁺ | Loss of CO and Br |

| [C₉H₅N₂O₂]⁺ | Loss of an oxygen atom |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy is a powerful technique for probing the electronic transitions within a molecule, providing insights into the extent of conjugation and the effects of various substituents on the electronic structure. For this compound, the UV-Visible spectrum is expected to be characterized by absorption bands arising from π → π* and n → π* transitions associated with the conjugated system formed by the phenyl and oxazole rings, further influenced by the electronic effects of the bromo and nitro substituents.

The presence of the nitro group, a strong electron-withdrawing group, is anticipated to cause a bathochromic (red) shift in the absorption maximum (λmax) compared to the unsubstituted 5-phenyloxazole. This is due to the extension of the π-conjugated system and the stabilization of the excited state. Conversely, the bromo group, being an auxochrome, may induce a smaller bathochromic shift. The interplay of these substituents on the phenyl ring will dictate the precise energy and intensity of the electronic transitions.

The solvent environment can also significantly impact the UV-Visible spectrum. Solvatochromism, the change in the color of a solute with a change in solvent polarity, can provide valuable information about the nature of the electronic transitions. For instance, a shift to longer wavelengths (positive solvatochromism) in polar solvents would suggest that the excited state is more polar than the ground state, which is common for π → π* transitions in molecules with charge-transfer character.

Table 1: Expected UV-Visible Absorption Characteristics of this compound and Related Compounds

| Compound | Expected λmax (nm) | Type of Transition | Expected Solvent Effects |

|---|---|---|---|

| 5-Phenyloxazole | ~280-300 | π → π* | Minor solvatochromism |

| 5-(4-Nitrophenyl)oxazole | >300 | π → π* (Charge Transfer) | Positive solvatochromism |

| This compound | >310 | π → π* (Charge Transfer) | Positive solvatochromism |

Note: The values for this compound are predictive and based on the expected electronic effects of the substituents.

Detailed research findings on analogous nitrophenyl-substituted heterocyclic compounds consistently demonstrate strong absorption in the UV-A region (315-400 nm) due to intramolecular charge transfer from the phenyl ring to the nitro group. It is therefore highly probable that this compound would exhibit similar characteristics.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles, which are crucial for a complete understanding of its molecular geometry.

The solid-state structure of this compound will be influenced by a combination of steric and electronic factors, as well as intermolecular interactions. The relative orientation of the phenyl and oxazole rings is of particular interest. Due to potential steric hindrance from the ortho-bromo substituent, a non-planar conformation, where the two rings are twisted with respect to each other, is expected. The dihedral angle between the planes of the phenyl and oxazole rings would be a key parameter obtained from the crystallographic data.

Table 2: Predicted Crystallographic Parameters for this compound Based on Analogous Structures

| Parameter | Predicted Value/System | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Defines the symmetry elements within the unit cell |

| Phenyl-Oxazole Dihedral Angle | 20-40° | Indicates the degree of twisting between the aromatic rings |

| Key Intermolecular Interactions | Halogen bonding, π-π stacking | Govern the crystal packing and solid-state properties |

Note: These predictions are based on crystallographic data reported for other bromo- and nitro-substituted phenyl-oxazole derivatives.

Studies on similar bromo-substituted aromatic compounds have revealed the importance of halogen bonding in directing the crystal packing. mdpi.com The presence of the nitro group can also lead to the formation of strong intermolecular contacts. The comprehensive structural data obtained from X-ray crystallography would be invaluable for correlating the molecular structure with its observed physicochemical properties and for computational modeling studies.

Advanced Applications in Materials Science and Organic Synthesis

Role as Versatile Building Blocks in Complex Molecule Synthesis

The strategic placement of a bromine atom and a nitro group on the phenyl ring, combined with the oxazole (B20620) moiety, makes 5-(2-Bromo-5-nitrophenyl)oxazole a versatile building block in organic synthesis. These functional groups serve as handles for a wide range of chemical transformations, allowing for the construction of more complex molecular architectures.

The bromine atom is particularly well-suited for transition-metal-catalyzed cross-coupling reactions. capes.gov.br Methodologies such as Suzuki-Miyaura, Heck, and Sonogashira couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds at this position. capes.gov.brnih.govnih.govnih.gov This enables the introduction of diverse aryl, alkyl, or alkynyl substituents. The reactivity of aryl bromides in such reactions is well-established, offering a reliable route for molecular elaboration. capes.gov.br

Simultaneously, the nitro group can be readily reduced to an amino group. This resulting amine provides a nucleophilic site for a host of subsequent reactions, including amide bond formation, diazotization, or the construction of new heterocyclic rings.

A notable example of a structurally similar compound's application is the synthesis of 5-(2-methoxy-4-nitrophenyl)oxazole, which serves as a key intermediate in the preparation of the hepatitis C drug candidate VX-497 (merimepodib). researchgate.net This highlights the utility of the nitrophenyl-oxazole scaffold in constructing biologically active molecules. The synthetic accessibility of 2,5-disubstituted oxazoles further underscores their importance as precursors to natural products and other complex targets. acs.org The dual functionality of this compound thus permits a modular and divergent approach to synthesizing libraries of complex compounds for various applications.

Development of Oxazole-Based Ligands for Catalysis

Oxazole-containing compounds, particularly those within the broader class of oxazolines, have been extensively developed as chiral ligands for asymmetric catalysis. mdpi.comCurrent time information in Pasuruan, ID. The nitrogen atom in the oxazole ring possesses a lone pair of electrons in an sp2 hybridized orbital, making it an effective N-donor for coordinating with transition metals. mdpi.com This coordination is fundamental to the catalytic activity of the resulting metal complexes.

The compound this compound serves as a valuable scaffold for the design and synthesis of novel ligands. While the parent molecule itself may not be a primary ligand, its functional groups allow for straightforward modification into more complex ligand architectures. The bromo substituent can be replaced through cross-coupling reactions to introduce additional coordinating moieties, such as a pyridine, another oxazole, or a phosphine (B1218219) group. This would transform the simple monodentate scaffold into a bidentate or tridentate ligand, which can form stable chelate complexes with metal centers.

The electronic properties of the ligand are critical and can be influenced by the substituents. capes.gov.br The strongly electron-withdrawing nitro group on the phenyl ring of this compound would decrease the electron density on the nitrogen donor atom, thereby affecting the stability and reactivity of the final metal-ligand catalyst. This ability to tune both the steric and electronic properties of the ligand is crucial for optimizing catalytic performance in various chemical transformations.

Exploration in Luminescent Materials and Fluorescent Dyes

The 2,5-diaryloxazole scaffold is an attractive building block for fluorescent materials due to its inherent strong absorption and luminescence, large Stokes shifts, and high quantum yields. frontiersin.org These properties make oxazole derivatives subjects of intensive research for applications as biomolecular probes, sensors, and components in optical materials.

The photophysical properties of these molecules are highly dependent on the nature and position of substituents on the aromatic rings. The introduction of electron-donating or electron-withdrawing groups can significantly alter the absorption and emission spectra. In this compound, the phenyl ring is substituted with a potent electron-withdrawing nitro group. This "push-pull" type arrangement, where the phenyl-oxazole system can act as an electron donor and the nitro group as an acceptor, often leads to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. This ICT character can result in high sensitivity of the fluorescence emission to solvent polarity and a significant shift between the absorption and emission maxima (Stokes shift).

The substituents on this compound offer clear pathways for tuning its photophysical properties.

Nitro Group: The electron-withdrawing nature of the nitro group is known to cause a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted analogs. researchgate.net This effect is due to the stabilization of the excited state, which lowers the energy gap between the ground and excited states.

Bromo Group: The presence of a heavy atom like bromine can influence the emission properties through the heavy-atom effect. This effect promotes intersystem crossing—a non-radiative transition from the singlet excited state (responsible for fluorescence) to the triplet excited state (responsible for phosphorescence). Consequently, the fluorescence quantum yield may be reduced, while the potential for phosphorescence is enhanced.

By chemically modifying these two positions, the luminescent properties can be systematically engineered. Replacing the bromine via cross-coupling or reducing the nitro group to an amine (an electron-donating group) would dramatically alter the electronic structure and, therefore, the color and intensity of the emitted light. This tunability makes such scaffolds highly valuable for creating custom fluorescent dyes and materials.

| Substituent Type on Phenyl-Oxazole Core | Typical Effect on Photophysical Properties |

| Electron-Withdrawing Group (e.g., -NO₂) | Red-shift in absorption/emission; potential for ICT. |

| Electron-Donating Group (e.g., -NH₂, -OCH₃) | Blue-shift in absorption/emission (relative to EWG). |

| Heavy Atom (e.g., -Br, -I) | Decreased fluorescence, increased phosphorescence. |

| Extended π-Conjugation (e.g., adding another phenyl ring) | Red-shift in absorption/emission; increased quantum yield. |

Investigation of Oxazole Derivatives as Corrosion Inhibitors in Material Protection

Oxazole derivatives have emerged as a promising class of corrosion inhibitors, particularly for protecting steel in acidic environments. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

The mechanism of inhibition involves the interaction between the inhibitor molecule and the metal. The heteroatoms (nitrogen and oxygen) in the oxazole ring possess lone pairs of electrons, which can be shared with the vacant d-orbitals of iron atoms on the steel surface, leading to chemisorption. Additionally, the π-electrons of the aromatic phenyl ring can interact with the metal surface. This adsorption process blocks the active sites where corrosion (both anodic metal dissolution and cathodic hydrogen evolution) would otherwise occur.

This compound possesses several structural features that suggest it would be an effective corrosion inhibitor:

Oxazole Ring: The nitrogen and oxygen heteroatoms are primary sites for adsorption onto the metal surface.

Aromatic System: The π-electrons of the phenyl ring provide additional electron density that facilitates adsorption.

Nitro Group: The oxygen atoms of the nitro group offer further coordination sites, enhancing the molecule's ability to bind to the surface.

| Functional Group in this compound | Role in Corrosion Inhibition |

| Oxazole Ring (N and O atoms) | Primary sites for coordination and chemisorption on the metal surface. |

| Phenyl Ring (π-electrons) | Facilitates adsorption through π-d interaction with the metal. |

| Nitro Group (-NO₂) | Provides additional heteroatom (O) coordination sites to strengthen adsorption. |

Applications in Agrochemical and Pesticide Research (excluding direct biological activity)

The oxazole and related isoxazole (B147169) heterocyclic cores are prevalent in a variety of commercial agrochemicals, including fungicides and herbicides. frontiersin.org For example, the fungicide oxathiapiprolin (B609797) contains a thiazole-isoxazoline structure, highlighting the utility of such five-membered rings in modern crop protection agents. mdpi.com

The primary role of a compound like this compound in this field is as a synthetic intermediate for the creation of new potential agrochemicals. The development of novel pesticides often involves the synthesis and screening of large libraries of compounds. The functional handles on this compound make it an excellent starting material for generating such a library.